molecular formula C28H28N4O2S B2774440 N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115403-38-7

N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2774440
CAS No.: 1115403-38-7
M. Wt: 484.62
InChI Key: DILAUOSQGGRDAY-UHFFFAOYSA-N
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Description

N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science. This particular compound features a benzyl group, an imidazole ring, and a mesitylamino group, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Mesitylamino Group: The mesitylamino group is introduced via nucleophilic substitution reactions, often using mesitylamine and an appropriate leaving group.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with a halide or sulfonate ester.

    Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl and mesitylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The mesitylamino group and imidazole ring are particularly important for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamides: Compounds containing a benzamide moiety that is N-linked to a benzyl group.

    Imidazole Derivatives: Compounds containing an imidazole ring, known for their biological activity.

    Thioether-Linked Compounds: Compounds with a thioether linkage, often used in pharmaceuticals and materials science.

Uniqueness

N-benzyl-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the mesitylamino group, in particular, distinguishes it from other benzamide derivatives, providing unique steric and electronic properties.

Properties

IUPAC Name

N-benzyl-3-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-19-14-20(2)26(21(3)15-19)31-25(33)18-35-28-29-12-13-32(28)24-11-7-10-23(16-24)27(34)30-17-22-8-5-4-6-9-22/h4-16H,17-18H2,1-3H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILAUOSQGGRDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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